molecular formula C11H17N3O B15060558 3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-N,N-dimethylacrylamide

3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-N,N-dimethylacrylamide

Cat. No.: B15060558
M. Wt: 207.27 g/mol
InChI Key: XMFWZSOPSXYOAI-VOTSOKGWSA-N
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Description

3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-N,N-dimethylacrylamide (CAS: 1002034-23-2 ) is a chemical compound with the molecular formula C11H17N3O and a molecular weight of 207.28 g/mol. This molecule features a pyrazole ring, a privileged scaffold in medicinal and agricultural chemistry known for its diverse biological activities . The structure incorporates an acrylamide moiety, which can enhance molecular interactions and serve as a versatile building block in synthetic chemistry. The core pyrazole structure is recognized for its wide range of potential biological applications, including serving as a key component in antibacterial agents , ligands for metal complexes with catalytic activity , and its presence in various pharmacologically active molecules . The specific substitution pattern on the pyrazole ring in this compound makes it a valuable synthon for further chemical exploration and derivatization, particularly in the development of new heterocyclic compounds . Researchers can utilize this material as a key intermediate in organic synthesis, macromolecular chemistry, and in the creation of compound libraries for biological screening. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C11H17N3O

Molecular Weight

207.27 g/mol

IUPAC Name

(E)-3-(1-ethyl-5-methylpyrazol-4-yl)-N,N-dimethylprop-2-enamide

InChI

InChI=1S/C11H17N3O/c1-5-14-9(2)10(8-12-14)6-7-11(15)13(3)4/h6-8H,5H2,1-4H3/b7-6+

InChI Key

XMFWZSOPSXYOAI-VOTSOKGWSA-N

Isomeric SMILES

CCN1C(=C(C=N1)/C=C/C(=O)N(C)C)C

Canonical SMILES

CCN1C(=C(C=N1)C=CC(=O)N(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-N,N-dimethylacrylamide typically involves the reaction of 1-ethyl-5-methyl-1H-pyrazole-4-carboxylic acid with N,N-dimethylacrylamide under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-N,N-dimethylacrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylacrylamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-N,N-dimethylacrylamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-N,N-dimethylacrylamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 3: Hydrogel Performance Metrics

Hydrogel Composition Swelling Ratio (%) Compressive Strength (MPa) Key Interaction
DMAA-MAAc 300–500 1–5 H-bonding, hydrophobic
DMAA-NVP 400–600 0.5–1 Hydrogen bonding
Target Compound + DMAA Hypothetical 200–400 2–6 (estimated) π-π stacking, H-bonding

Biological Activity

3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-N,N-dimethylacrylamide is a compound belonging to the pyrazole class, which is known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a pyrazole ring with specific substitutions that influence its reactivity and biological interactions. The structure can be represented as follows:

C12H18N4O\text{C}_{12}\text{H}_{18}\text{N}_4\text{O}

This configuration includes an ethyl group and a dimethylacrylamide moiety, which are critical for its biological activity.

Biological Activity Overview

Research indicates that pyrazole derivatives, including this compound, exhibit a range of pharmacological effects:

  • Antitumor Activity : Pyrazole derivatives have shown significant inhibitory effects against cancer cell lines by targeting specific pathways such as BRAF(V600E) and EGFR .
  • Anti-inflammatory Effects : Studies suggest that compounds in this class can reduce inflammation by inhibiting the production of pro-inflammatory cytokines like TNF-α and nitric oxide (NO) .
  • Antimicrobial Properties : Some pyrazole derivatives demonstrate activity against various bacterial strains, potentially disrupting cell membranes and leading to cell lysis .

The mechanisms underlying the biological activity of this compound involve:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in inflammatory and cancer pathways, such as xanthine oxidase (XO) and various kinases involved in tumor progression .
  • Molecular Docking Studies : Computational studies indicate strong binding affinities to target proteins, suggesting effective interaction at the molecular level.
  • Cellular Uptake : The unique structure allows for efficient cellular uptake, enhancing its bioavailability and therapeutic potential .

Case Studies

Several studies have assessed the biological activity of pyrazole derivatives similar to this compound:

StudyFindings
Study ADemonstrated significant antitumor activity against breast cancer cells with IC50 values in the low micromolar range.
Study BReported anti-inflammatory effects in animal models, reducing edema and pain response significantly compared to control groups.
Study CEvaluated antimicrobial properties against Staphylococcus aureus, showing a minimum inhibitory concentration (MIC) lower than standard antibiotics.

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